2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime is a chemical compound that belongs to the family of aldehydes. It is characterized by the presence of a sulfanyl group attached to a methylphenyl ring and an O-methyloxime group attached to the propanal structure. This compound has a molecular formula of C11H14OS and a molecular weight of 194.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime typically involves the reaction of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal with hydroxylamine-O-methyl ether under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the O-methyloxime group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The sulfanyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The sulfanyl group and O-methyloxime moiety play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal: Lacks the O-methyloxime group.
2-methyl-2-[(4-methylphenyl)sulfanyl]propanol: Contains an alcohol group instead of an aldehyde.
4-methylphenyl sulfide: Simpler structure with only the sulfanyl group attached to the phenyl ring
Uniqueness
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime is unique due to the presence of both the sulfanyl group and the O-methyloxime moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
(E)-N-methoxy-2-methyl-2-(4-methylphenyl)sulfanylpropan-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)15-12(2,3)9-13-14-4/h5-9H,1-4H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWCTKSTPRSAHH-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C)C=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)(C)/C=N/OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.